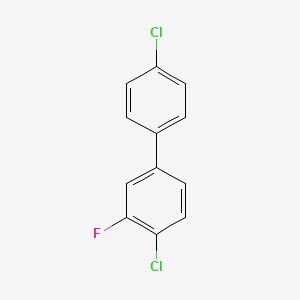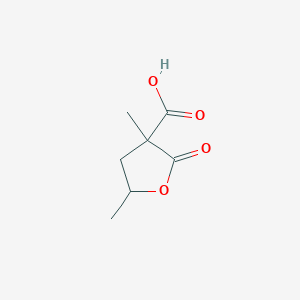
3,5-Dimethyl-2-oxooxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethyl-2-oxooxolane-3-carboxylic acid is a carboxylic acid containing an oxooxolane ring structure. This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable building block for the synthesis of a variety of chemical compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-2-oxooxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired cyclization . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using similar conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-2-oxooxolane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxyl derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The conditions are typically mild to moderate, ensuring the stability of the oxooxolane ring structure.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted carboxylic acids. These products are valuable intermediates for further chemical synthesis.
Applications De Recherche Scientifique
3,5-Dimethyl-2-oxooxolane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 3,5-Dimethyl-2-oxooxolane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The oxooxolane ring structure allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to fully elucidate its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-2-methyl-5-oxooxolane-3-carboxylic acid: Another oxooxolane derivative with similar structural features.
5-Methyl-2-oxooxolane-3-carboxylic acid: A related compound with a different substitution pattern on the oxooxolane ring.
Uniqueness
3,5-Dimethyl-2-oxooxolane-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
74002-73-6 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
3,5-dimethyl-2-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-4-3-7(2,5(8)9)6(10)11-4/h4H,3H2,1-2H3,(H,8,9) |
Clé InChI |
MKJUBRNVSKXXFX-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(=O)O1)(C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


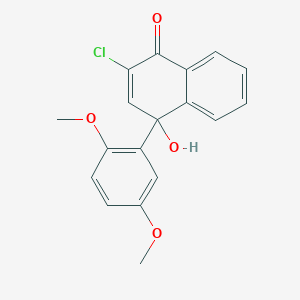

![(1R)-6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B14021991.png)
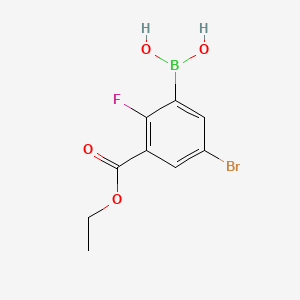

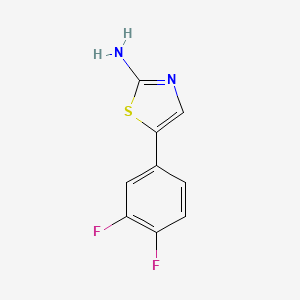
![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)
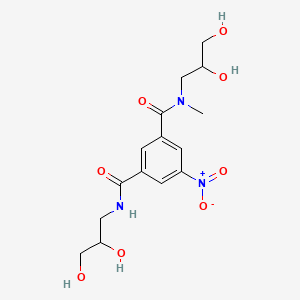
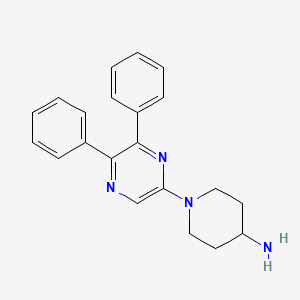
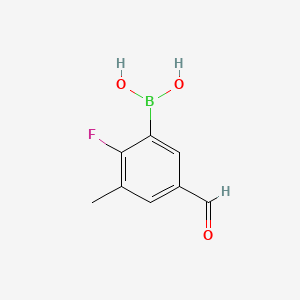
![2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14022043.png)
